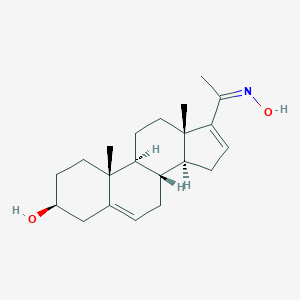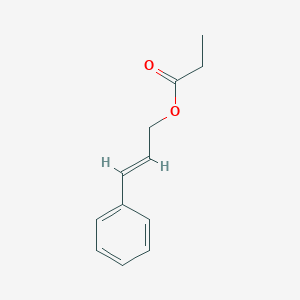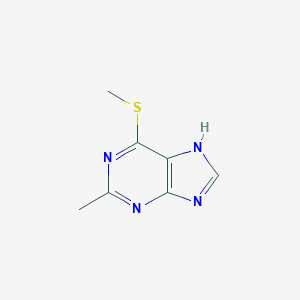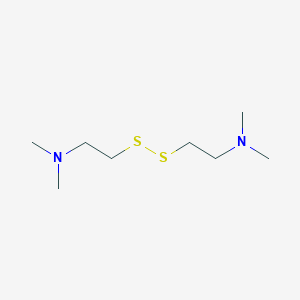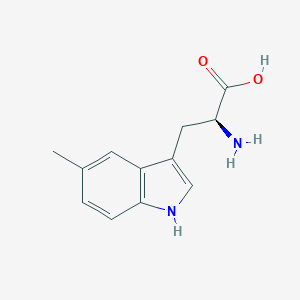
5-methyl-L-tryptophan
Overview
Description
Synthesis Analysis
5-methyl-L-tryptophan is synthesized as an artificial amino acid and has been utilized in studies for tracing and understanding serotonin (5-HT) synthesis in the brain. The synthesis involves the measurement of the unidirectional uptake of α-methyl-l-tryptophan (α-MTrp) and its conversion to serotonin, based on the trapping of labeled α-MTrp in brain tissue. This approach has been validated for determining brain 5-HT synthesis rates under various conditions, including drug influence and neuropsychiatric disorders (Diksic & Young, 2001).
Scientific Research Applications
Brain Serotonergic System Study : α-Methyl-l-tryptophan (α-MTrp), an analog of tryptophan, is used to measure brain serotonin (5-HT) synthesis rates. This method, involving the uptake of α-MTrp and its conversion to 5-HT, is considered valid for determining brain 5-HT synthesis rates. The approach finds application in studying the normal control of 5-HT synthesis and its alteration by drugs, as well as in investigating healthy humans and patients with neuropsychiatric disorders using positron emission tomography and autoradiographic measurements in animals (Diksic & Young, 2001).
Tryptophan Lyase (NosL) Transformations : Tryptophan lyase (NosL), a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the formation of 3-methyl-2-indolic acid from L-tryptophan. This research demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, expanding the understanding of tryptophan metabolism and its potential applications (Bhandari, Fedoseyenko, & Begley, 2016).
L-Tryptophan Metabolism as a Pharmacological Target : L-Tryptophan metabolism, involving various pathways leading to bioactive molecules, presents numerous potential therapeutic targets. Disruptions in L-tryptophan metabolism are linked to several disorders, such as neurological, metabolic, psychiatric, and intestinal issues, suggesting the importance of targeting this metabolism in drug development (Modoux, Rolhion, Mani, & Sokol, 2020).
L-Tryptophan Production in Escherichia coli : Research into modifying the central metabolic pathway of Escherichia coli for improved L-tryptophan production shows the potential for biotechnological applications. By enhancing the tryptophan synthesis pathway and modifying genes related to its precursor phosphoenolpyruvate (PEP), significant increases in tryptophan accumulation were achieved, demonstrating the feasibility of using microbial systems for tryptophan production (Du, Zhang, Xu, & Chen, 2019).
Enhanced Synthesis of 5-Hydroxy-l-Tryptophan : A study on enhanced synthesis of 5-hydroxy-l-tryptophan (5-HTP) using a novel cofactor regeneration process involving modified l-phenylalanine 4-hydroxylase of Chromobacterium violaceum offers insights into the biosynthetic production of 5-HTP. This research contributes to the understanding of enzymatic processes and could have implications for the pharmaceutical production of 5-HTP (Hara & Kino, 2013).
Safety and Hazards
Future Directions
Tryptophan metabolism, which includes 5-methyl-L-tryptophan, is involved in the regulation of immunity, neuronal function, and intestinal homeostasis . Imbalances in tryptophan metabolism in disorders ranging from cancer to neurodegenerative disease have stimulated interest in therapeutically targeting the kynurenine pathway . This highlights the vast opportunities and challenges for drug development in multiple diseases .
Mechanism of Action
Target of Action
5-Methyl-L-Tryptophan primarily targets the enzymes involved in the metabolism of L-Tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of anthranilate compounds, which are crucial for the biosynthesis of tryptophan . This interaction results in changes in the metabolic pathways of L-Tryptophan .
Biochemical Pathways
L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . This compound affects these pathways by inhibiting the synthesis of anthranilate compounds . This results in downstream effects on various organs through different action mechanisms .
Pharmacokinetics
It is known that l-tryptophan, the parent compound, undergoes extensive and complex metabolism . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the synthesis of anthranilate compounds . This results in disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan . .
properties
IUPAC Name |
(2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCSWANZMJLPM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934889 | |
| Record name | 5-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154-06-3 | |
| Record name | L-5-Methyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-methyl-L-tryptophan interact with its target and what are the downstream effects?
A1: this compound acts as an antagonist of tryptophan, competing for binding sites on enzymes. For instance, it inhibits the enzyme tryptophanase, preventing the degradation of L-tryptophan into indole, pyruvate, and ammonia. [, ] This inhibition also extends to the formation of pyruvate from other substrates like 5-hydroxy-L-tryptophan, S-methyl-L-cysteine, and L-cysteine. [, ] In plants, this compound has been shown to inhibit the enzyme acetolactate synthase, leading to resistance against the herbicide sulfometuron-methyl. []
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided research excerpts do not contain the molecular formula, weight, or spectroscopic data for this compound. This information would need to be sourced from chemical databases or other research articles.
Q3: Can you elaborate on the applications of this compound in in vitro studies?
A3: this compound is a valuable tool in in vitro studies focusing on amino acid pathways and enzyme activity. It has been utilized in selection experiments to generate mutant plant lines with modified amino acid pathways, specifically targeting the enzyme acetolactate synthase. []
Q4: What analytical methods are employed to detect and quantify this compound?
A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection emerges as a sensitive technique for the analysis of this compound. [, ] This method demonstrates high sensitivity, enabling the determination of trace amounts of the compound in complex matrices. []
Q5: Are there any known instances of resistance or cross-resistance associated with this compound?
A5: Research indicates that plant cells selected with this compound can develop resistance, primarily through mutations in the enzyme acetolactate synthase that reduce its sensitivity to the inhibitory effects of the compound. [] This resistance mechanism highlights the potential for the emergence of resistance in other biological systems as well.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)
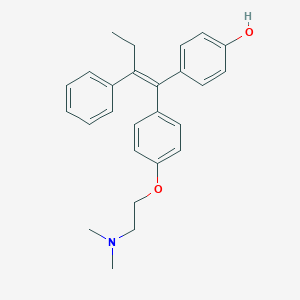
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
